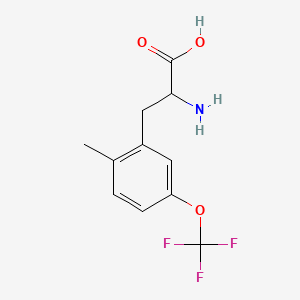

2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine

Description

Properties

IUPAC Name |

2-amino-3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-6-2-3-8(18-11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEYQDBJEVXPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine (CAS No. 1435806-20-4) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound's unique trifluoromethoxy group enhances its chemical properties, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of a trifluoromethoxy group significantly influences the compound's lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, including enzymes and receptors.

The biological activity of 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The compound may act as an inhibitor or modulator of various enzymes, particularly those involved in amino acid metabolism.

Enzyme Inhibition

Research indicates that compounds similar to 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine can inhibit key enzymes such as branched-chain amino acid transaminases (BCATs), which play a significant role in amino acid catabolism and have implications in cancer metabolism . The inhibition of these enzymes can lead to altered metabolic profiles, which may be beneficial in therapeutic contexts.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine:

Case Studies

- Protein Expression Enhancement : In a study involving genetically modified E. coli, supplementation with 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine resulted in significant increases in the expression levels of superfolder green fluorescent protein (sfGFP) . This highlights its utility in synthetic biology and protein engineering.

- Phenylketonuria Treatment : The compound's role as a stabilizer for human phenylalanine hydroxylase (hPAH) was explored, suggesting it could serve as a pharmacological chaperone to enhance enzyme activity in PKU patients . This opens avenues for developing therapeutic strategies aimed at stabilizing misfolded proteins.

- Cancer Metabolism : The inhibition of BCATs by similar trifluoromethyl compounds indicates that 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine may be leveraged in cancer treatment by altering amino acid metabolism . This suggests potential applications in targeted therapies.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2M5TF-DLPA serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethoxy group imparts distinct electronic properties that can influence reaction pathways and product distributions.

- The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for generating derivatives that are useful in further synthetic applications.

Catalysis

- The compound has been investigated for its potential use in catalytic processes. For instance, it can be incorporated into peptide-based catalysts that facilitate oxidation reactions . The presence of the trifluoromethoxy group can enhance the stability and reactivity of these catalysts.

Biological Applications

Enzyme Inhibition Studies

- Research indicates that 2M5TF-DLPA may play a role in enzyme inhibition due to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances hydrophobic interactions, potentially leading to stronger binding affinities with proteins compared to non-fluorinated analogs.

- Such interactions are critical for understanding the compound's potential therapeutic effects and its role in biochemical pathways.

Therapeutic Potential

- Preliminary studies have suggested that 2M5TF-DLPA may exhibit anti-inflammatory and anticancer properties. Its unique structure allows it to modify protein functions, which could be harnessed for developing new therapeutic agents.

Medicinal Chemistry

Drug Development

- The compound is being explored as a scaffold for synthesizing peptide-based drugs. Its structural characteristics allow for modifications that can enhance pharmacological properties and bioavailability.

- Investigations into its pharmacokinetic properties indicate that the trifluoromethoxy group could influence drug metabolism and distribution, making it a valuable candidate in drug design.

Material Science

Advanced Materials Development

- In materials science, 2M5TF-DLPA is utilized in the development of advanced materials with unique chemical properties. Its incorporation into polymer matrices or composites can enhance mechanical strength and thermal stability due to the presence of the trifluoromethoxy group.

Comparison with Similar Compounds

Structural Analogs in the Phenylalanine Family

The following table summarizes key structural analogs and their properties:

Key Observations:

Methyl groups (e.g., 2-CH₃) introduce steric hindrance, which may influence binding affinity to enzymes or receptors .

Metabolic Stability :

- Trifluoromethoxy derivatives are more resistant to oxidative metabolism than methoxy analogs due to the strong C-F bonds, as seen in agrochemicals like metalaxyl .

Biological Activity: Fluorinated phenylalanine analogs (e.g., 5-Fluoro-2-methoxy-DL-phenylalanine) are used in studying amino acid transport and neurotransmitter synthesis . Metalaxyl, a dimethylphenylalanine derivative, demonstrates fungicidal activity by inhibiting RNA polymerase in oomycetes .

Analytical Data

Mass Spectrometry :

Chromatography :

Medicinal Chemistry

- Neurotransmitter Modulation: DL-phenylalanine analogs influence tyrosine hydroxylase activity, affecting dopamine and norepinephrine synthesis . The trifluoromethoxy group may alter this activity by stabilizing enzyme-inhibitor complexes.

- Enzyme Inhibition : Trifluoromethoxy-substituted compounds are explored as protease inhibitors due to their electron-withdrawing properties, as seen in antiviral and anticancer drug candidates .

Agrochemicals

- Fungicidal Activity : Metalaxyl (a phenylalanine derivative) highlights the role of aromatic substituents in targeting plant pathogens . The target compound’s -OCF₃ group could enhance bioavailability in hydrophobic plant tissues.

Preparation Methods

Alkylation of Chiral Glycine Equivalents

This classical approach involves the alkylation of a chiral glycine Ni(II) complex with an appropriate trifluoromethoxy-substituted alkyl halide. The key steps include:

- Formation of a Ni(II) complex with a chiral ligand and glycine derivative.

- Reaction with trifluoromethoxy-containing alkyl halide under basic conditions (e.g., NaOH in dry DMF).

- Isolation of diastereomerically enriched alkylated products.

- The trifluoromethoxy alkylating agents can be sensitive to base-induced decomposition, requiring strictly anhydrous and oxygen-free conditions.

- Scale-up is complicated by reagent decomposition and mixing inefficiencies.

- Yields and diastereoselectivity can be high (~98% yield, 84% diastereomeric excess on small scale), but reproducibility decreases on larger scales due to side reactions such as oxidation and byproduct formation.

Dynamic Kinetic Resolution (DKR) Approach

DKR has emerged as a superior method for the large-scale synthesis of enantiomerically pure fluorinated amino acids, including derivatives similar to 2-methyl-5-(trifluoromethoxy)-DL-phenylalanine. The process involves:

- Starting from a racemic trifluoromethoxy-substituted amino acid or its protected derivative.

- Formation of a Ni(II) complex with a chiral tridentate ligand.

- Base-mediated racemization and selective complexation leading to the predominant formation of one stereoisomer.

- Simple isolation of the diastereomerically pure complex by precipitation.

- Disassembly of the complex to release the enantiomerically pure amino acid.

- Recovery and recycling of the chiral ligand.

- High chemical yields (up to 97%) and excellent diastereomeric purity (>99.5% de).

- Operationally convenient conditions: reactions can be performed in open air without stringent exclusion of moisture or oxygen.

- Scalable to multigram quantities (e.g., >20 g scale demonstrated).

- No need for chromatographic purification, simplifying work-up and reducing costs.

- The chiral ligand can be recycled with ~90% recovery.

Specific Considerations for Trifluoromethoxy Substitution

The trifluoromethoxy group (-OCF3) is electron-withdrawing and sterically demanding, influencing:

- The reactivity of intermediates and alkylating agents.

- The stability of reagents under basic and oxidative conditions.

- The stereochemical outcome of alkylation and resolution steps.

Synthetic routes often require:

- Use of carefully controlled reaction media (dry, deoxygenated solvents).

- Optimization of base strength and stoichiometry to minimize decomposition.

- Selection of appropriate protecting groups to facilitate downstream peptide synthesis.

Representative Data Table: Comparison of Alkylation vs. DKR for Fluorinated Phenylalanine Derivatives

| Parameter | Alkylation Method | Dynamic Kinetic Resolution (DKR) Method |

|---|---|---|

| Starting Material | Chiral glycine Ni(II) complex | Racemic amino acid or protected derivative |

| Reaction Conditions | Anhydrous, oxygen-free, strong base (NaOH) in DMF | Methanol, base (K2CO3), NiCl2, ambient air |

| Scale | Up to ~1 g | >20 g |

| Yield | ~98% (small scale), lower on scale-up | ~97% |

| Diastereomeric Excess (de) | ~84% (small scale) | >99.5% |

| Purification | Chromatography often required | Simple filtration of precipitate |

| Ligand Recovery | Not typically feasible | ~90% recovery and reuse |

| Operational Complexity | High (strict conditions) | Moderate (ambient conditions possible) |

| Suitability for Scale-Up | Limited due to reagent instability | Excellent |

Research Findings and Recommendations

- The DKR approach is the method of choice for preparing enantiomerically pure trifluoromethoxy-substituted phenylalanines on a preparative scale due to its operational simplicity, high yield, and stereoselectivity.

- Alkylation methods, while effective on a small scale, face challenges in reagent stability and scalability.

- The availability of racemic trifluoromethoxy-substituted amino acids or their protected forms is critical for DKR success.

- Recovery and reuse of chiral ligands in DKR significantly improve the cost-effectiveness of the process.

- Further optimization of reaction parameters (stoichiometry, solvent, temperature) enhances yield and purity.

Q & A

Q. What synthetic routes are commonly employed for 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine, and what are the critical reaction conditions?

The synthesis of trifluoromethoxy-substituted phenylalanine derivatives typically involves multi-step organic reactions. Key steps may include:

- Friedel-Crafts alkylation to introduce the methyl group at the 2-position.

- Electrophilic aromatic substitution for trifluoromethoxy group incorporation, using reagents like trifluoromethylating agents (e.g., TFAA) under anhydrous conditions .

- Racemic resolution via enzymatic or chiral chromatography methods to obtain the DL-form . Critical conditions include maintaining inert atmospheres (N₂) during sensitive steps and optimizing reaction temperatures (e.g., 70–100°C) to balance yield and selectivity. Challenges include steric hindrance from the methyl group and the electron-withdrawing nature of the trifluoromethoxy moiety, which may require catalytic tuning .

Q. Which analytical techniques are most effective for characterizing 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and detect isotopic impurities (e.g., deuterated analogs as internal standards) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis.

- X-ray Crystallography : To resolve stereochemistry, though this requires high-purity single crystals .

- Chiral HPLC : Paired with UV/fluorescence detection to assess enantiomeric excess in racemic mixtures .

Advanced Research Questions

Q. How can enantiomers of 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine be resolved, and what chiral stationary phases (CSPs) are optimal?

Enantioseparation of DL-phenylalanine derivatives often employs polysaccharide-based CSPs (e.g., Chiralpak IA/IB) or cyclodextrin-modified columns . For trifluoromethoxy-substituted analogs:

- Mobile phase optimization : Use hexane/isopropanol mixtures with 0.1% trifluoroacetic acid to enhance resolution .

- Magnetic nanocomposites : Functionalized silica/magnetic particles with phosphoramide ligands have shown efficacy in direct enantioseparation of DL-phenylalanine derivatives, achieving >90% enantiomeric excess under ambient conditions .

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine?

- Caco-2 cell monolayers : To simulate intestinal absorption and BBB penetration. Measure apparent permeability (Papp) using LC-MS quantification .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : A high-throughput method to predict passive diffusion.

- Transporter inhibition studies : Co-incubate with inhibitors (e.g., probenecid for OAT transporters) to assess carrier-mediated uptake, as phenylalanine derivatives may interact with LAT1 transporters .

Q. How does the trifluoromethoxy group in 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine influence its binding affinity to enkephalinase or monoamine transporters?

The trifluoromethoxy group enhances lipophilicity and metabolic stability , potentially increasing target residence time. Methodological approaches include:

- Molecular docking simulations : Compare binding poses with unmodified DL-phenylalanine using enkephalinase (PDB ID: 1RKM) or dopamine transporter (DAT) crystal structures.

- Enzyme inhibition assays : Measure IC₅₀ values against recombinant enkephalinase using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) .

- Radioligand binding studies : Use [³H]-labeled analogs to quantify affinity for serotonin/norepinephrine transporters (SERT/NET) .

Q. How can contradictory data on the analgesic efficacy of 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine be resolved in preclinical studies?

Contradictions may arise from variations in:

- Animal models : Neuropathic vs. inflammatory pain models (e.g., SNL vs. CFA-induced arthritis).

- Dosing regimens : Adjust for bioavailability differences caused by the trifluoromethoxy group’s pharmacokinetic profile.

- Endpoint measurements : Combine behavioral assays (e.g., von Frey test) with biochemical markers (e.g., CSF enkephalin levels) . Meta-analyses using standardized protocols (e.g., ARRIVE guidelines) are recommended to harmonize data interpretation.

Safety and Handling

Q. What safety protocols are critical when handling 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps due to potential volatile byproducts (e.g., trifluoroacetic anhydride).

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the trifluoromethoxy group.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.